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Compound of Interest

Compound Name: Benzoyl-DL-Valine

Cat. No.: B160827

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Benzoyl-DL-valine, a key derivative of the amino acid valine. The information presented
herein is intended to support research and development activities by providing detailed nuclear
magnetic resonance (NMR) and infrared (IR) spectroscopic data, along with the methodologies

for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For Benzoyl-DL-valine, both *H and 13C NMR data are
crucial for structural elucidation and purity assessment.

'H NMR Spectral Data

Proton NMR (*H NMR) spectroscopy provides information on the chemical environment and
connectivity of hydrogen atoms in a molecule. The *H NMR spectrum of Benzoyl-DL-valine is
typically recorded in deuterated chloroform (CDCIs).

Table 1: *H NMR Spectral Data of Benzoyl-DL-valine (400 MHz, CDCIs)
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) Carboxylic Acid

~9.0- 11.27 Broad Singlet 1H -
(-COOH)
Aromatic (ortho-

7.81 Doublet 2H - protons of
benzoyl group)
Aromatic (para-

7.52 Triplet 1H - proton of benzoyl

group)

Aromatic (meta-
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benzoyl group)

6.72 Doublet 1H J=85Hz Amide (-NH)
Doublet of o-proton (-CH-
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-proton (-CH-
2.35 Multiplet 1H - bp (
(CHs)2)
1.05 Doublet 3H - Methyl (-CH3)
1.03 Doublet 3H - Methyl (-CH3)

Note: Chemical shifts can vary slightly depending on the specific experimental conditions.

13C NMR Spectral Data

Carbon-13 NMR (33C NMR) spectroscopy provides information about the carbon skeleton of a
molecule. While a specific experimental dataset for the 13C NMR of Benzoyl-DL-valine is not
readily available in public databases, the expected chemical shifts can be predicted based on
the known values for similar structures. The spectrum is also typically recorded in CDCls.

Table 2: Predicted 3C NMR Chemical Shifts for Benzoyl-DL-valine
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Chemical Shift (6) ppm

Tentative Assignment

~174-178 Carboxylic Acid Carbon (-COOH)

~167-170 Amide Carbonyl Carbon (-C=0)

130135 Aromatic Quaternary Carbon (C-1 of benzoyl
group)

~131-133 Aromatic CH (para-C of benzoyl group)

~128-130 Aromatic CH (meta-C of benzoyl group)

~126-128 Aromatic CH (ortho-C of benzoyl group)

~58-62 a-Carbon (-CH-COOH)

~30-34 B-Carbon (-CH-(CHs)2)

~18-20 Methyl Carbons (-CHs)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of Benzoyl-DL-valine is

typically obtained using a potassium bromide (KBr) pellet.

Table 3: Key IR Absorption Bands for Benzoyl-DL-valine
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3300-2500 Broad O-H stretch (Carboxylic Acid)
~3300 Medium N-H stretch (Amide)
~3100-3000 Medium C-H stretch (Aromatic)
~2970-2870 Medium C-H stretch (Aliphatic)
~1720-1700 Strong C=0 stretch (Carboxylic Acid)
~1650-1630 Strong C=0 stretch (Amide I)
~1600-1450 Medium-Strong C=C stretch (Aromatic)
~1550-1515 Strong N-H bend (Amide II)

Experimental Protocols

The following sections detail the general methodologies for acquiring the NMR and IR
spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation:

o Weigh approximately 10-20 mg of Benzoyl-DL-valine for *H NMR or 50-100 mg for 13C
NMR.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) in a
clean, dry vial.

« If any solid particles are present, filter the solution through a small plug of glass wool in a
Pasteur pipette directly into a clean 5 mm NMR tube.

o Cap the NMR tube securely.

Instrument Parameters (General):
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e Spectrometer: 400 MHz or higher field strength NMR spectrometer.
e Solvent: CDCls
o Temperature: Room temperature (typically 298 K).
e 'HNMR:
o Pulse Program: Standard single-pulse sequence.
o Number of Scans: 16-64 (depending on concentration).
o Relaxation Delay: 1-2 seconds.
e 1BC NMR:
o Pulse Program: Proton-decoupled single-pulse sequence.
o Number of Scans: 1024 or more (due to the low natural abundance of 13C).

o Relaxation Delay: 2-5 seconds.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

Place approximately 1-2 mg of finely ground Benzoyl-DL-valine and 100-200 mg of dry,
spectroscopy-grade potassium bromide (KBr) in an agate mortar.

o Gently grind the two substances together with an agate pestle until a fine, homogeneous
powder is obtained.

o Transfer a portion of the mixture to a pellet-forming die.

o Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a
thin, transparent or translucent pellet.

o Carefully remove the pellet from the die and place it in the sample holder of the IR
spectrometer.
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Instrument Parameters (General):

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
e Scan Range: 4000-400 cm™—1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

e A background spectrum of the empty sample compartment should be recorded prior to
analyzing the sample.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical compound like Benzoyl-DL-valine.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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